molecular formula C13H25N3O2S B2426372 N-(2-methoxyethyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide CAS No. 2309554-29-6

N-(2-methoxyethyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide

Cat. No.: B2426372
CAS No.: 2309554-29-6
M. Wt: 287.42
InChI Key: LXEAJRYZHCJXHG-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide is a useful research compound. Its molecular formula is C13H25N3O2S and its molecular weight is 287.42. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactivity

N-(2-methoxyethyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide is part of a broader class of compounds studied for their unique reactivity and potential in synthesizing novel organic molecules. For instance, studies on compounds such as N-alkylated derivatives and their reactions with diazomethane have revealed diverse outcomes based on the acidity of the enols present in the compounds, leading to O-methylation or O,N-dimethylation (Lei & Rappoport, 2002). Such findings underscore the nuanced reactivity of these compounds and their utility in synthetic organic chemistry.

Novel Rearrangements and Synthetic Applications

The synthesis of 2,3-dihydro-1H-1,3-diazepin-2-ones through the thermal elimination of methanol from precursor compounds and their subsequent rearrangements under specific conditions to yield pyrrole derivatives demonstrates the compound's utility in accessing new chemical spaces (Fesenko & Shutalev, 2014). This ability to undergo novel rearrangements can be pivotal in the synthesis of complex molecules with potential pharmaceutical applications.

Supramolecular Chemistry

The compound's related structures have been studied for their potential in forming supramolecular architectures, such as π-stacked rods encased in triply helical hydrogen-bonded amide strands (Lightfoot et al., 1999). These studies illuminate the compound's relevance in designing materials with unique physical properties, potentially useful in nanotechnology and materials science.

Pharmaceutical Chemistry

While specific applications of N-(2-methoxyethyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide in pharmaceutical chemistry are not detailed in the provided studies, the synthesis and functionalization of related diazepine derivatives have been a point of interest for developing new therapeutics. Research into the synthesis of benzodiazepine derivatives, for instance, points to the broader interest in diazepine compounds for their potential biological activities and as scaffolds in drug discovery (Shaabani et al., 2009).

Properties

IUPAC Name

N-(2-methoxyethyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O2S/c1-18-9-4-14-13(17)16-6-2-5-15(7-8-16)12-3-10-19-11-12/h12H,2-11H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXEAJRYZHCJXHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)N1CCCN(CC1)C2CCSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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